molecular formula C12H16N2O3 B15019649 Oxalamide, N-(2,6-dimethylphenyl)-N'-(2-hydroxyethyl)-

Oxalamide, N-(2,6-dimethylphenyl)-N'-(2-hydroxyethyl)-

Cat. No.: B15019649
M. Wt: 236.27 g/mol
InChI Key: DFPMRUBYDFDLJY-UHFFFAOYSA-N
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Description

N’-(2,6-DIMETHYLPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features a phenyl group substituted with two methyl groups at the 2 and 6 positions, and an ethanediamide moiety with a hydroxyethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-DIMETHYLPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE typically involves the following steps:

    Starting Materials: 2,6-dimethylphenylamine and 2-hydroxyethylamine.

    Reaction: The amines are reacted with an appropriate acylating agent, such as an acyl chloride or anhydride, under controlled conditions.

    Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.

    Purification: The product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(2,6-DIMETHYLPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters and product purification is common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its amide structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2,6-DIMETHYLPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N’-(2,6-DIMETHYLPHENYL)-N-METHYLETHANEDIAMIDE: Similar structure but lacks the hydroxyethyl group.

    N’-(2,6-DIMETHYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE: Similar structure with a hydroxypropyl group instead of hydroxyethyl.

Uniqueness

N’-(2,6-DIMETHYLPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE is unique due to the presence of both the hydroxyethyl and ethanediamide moieties, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N'-(2,6-dimethylphenyl)-N-(2-hydroxyethyl)oxamide

InChI

InChI=1S/C12H16N2O3/c1-8-4-3-5-9(2)10(8)14-12(17)11(16)13-6-7-15/h3-5,15H,6-7H2,1-2H3,(H,13,16)(H,14,17)

InChI Key

DFPMRUBYDFDLJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCO

Origin of Product

United States

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